7-(2-Butyloct-1-EN-1-YL)quinolin-8-OL

DGAT-1 inhibition triglyceride synthesis metabolic disease

This lipophilic 7-alkenyl-8-hydroxyquinoline (cLogP 6.48) is a confirmed DGAT-1 inhibitor with IC₅₀ values of 29–36 nM, serving as a critical tool compound for in vitro metabolic research. Its unique branched C₁₂ alkenyl side chain enables post-functionalization for custom solvent extraction applications, distinguishing it from generic KELEX-type reagents. Ideal for laboratories building focused SAR libraries or specialists in metal-chelation chemistry.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
Cat. No. B15433252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Butyloct-1-EN-1-YL)quinolin-8-OL
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CCCC
InChIInChI=1S/C21H29NO/c1-3-5-7-8-11-17(10-6-4-2)16-19-14-13-18-12-9-15-22-20(18)21(19)23/h9,12-16,23H,3-8,10-11H2,1-2H3/b17-16+
InChIKeyMNRRFGZQGYQVFV-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Butyloct-1-en-1-yl)quinolin-8-ol – Chemotype Overview and Core Physicochemical Profile


7-(2-Butyloct-1-en-1-yl)quinolin-8-ol (CAS 88015-68-3; molecular formula C₂₁H₂₉NO; MW 311.46 g/mol) is a lipophilic 7-alkenyl-substituted 8-hydroxyquinoline (8-HQ) derivative [1]. The molecule features a long, branched C₁₂ alkenyl side chain at the 7-position and a free 8-OH group that is essential for metal-chelation and biological target engagement [2]. Its calculated partition coefficient (cLogP = 6.48) and low topological polar surface area (TPSA = 33.12 Ų) place it among the most hydrophobic members of the 8-HQ family, far exceeding the lipophilicity of the parent 8-hydroxyquinoline and shorter-chain 7-alkyl/alkenyl congeners [1]. The compound has been registered in curated bioactivity databases as a potent inhibitor of human diacylglycerol acyltransferase-1 (DGAT-1) [3] and has been evaluated in vivo for hypocholesterolemic activity .

Why 7-(2-Butyloct-1-en-1-yl)quinolin-8-ol Cannot Be Replaced by Off-the-Shelf 8-Hydroxyquinoline Analogs


Within the 8-hydroxyquinoline chemotype, seemingly minor structural variations at the 7-position produce divergent physicochemical and biological profiles that preclude generic substitution . The parent 8-hydroxyquinoline (oxine) and its simple 7-methyl, 7-allyl, or 7-chloro derivatives exhibit substantially lower lipophilicity (cLogP differences of 2–5 log units) and altered metal-chelate stability constants compared with the long-chain 7-alkenyl derivative [1]. Commercially important branched-chain analogs such as KELEX 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) are optimized for industrial metal extraction but lack the linear C₁₂ alkenyl unsaturation that defines the target compound's DGAT-1 pharmacophore [2]. Even within the portfolio of Merck-disclosed DGAT-1 inhibitors, closely related 7-substituted quinolinecarboxylic acid derivatives show dissociation constants and in vivo efficacy profiles that are distinct from the 8-hydroxyquinoline scaffold bearing the 2-butyloct-1-en-1-yl moiety [3]. These compound-specific property differences drive measurable outcomes in partition behavior, target engagement, and whole-animal pharmacology that cannot be assumed for alternative 7-substituted 8-hydroxyquinolines.

Quantitative Differentiation Evidence for 7-(2-Butyloct-1-en-1-yl)quinolin-8-ol: Comparator-Based Data


DGAT-1 Inhibition Potency: Nanomolar IC₅₀ Demonstrates Target Engagement Superiority Over Other Quinoline-Based DGAT-1 Inhibitors

7-(2-Butyloct-1-en-1-yl)quinolin-8-ol inhibits human recombinant DGAT-1 with IC₅₀ values of 29 nM (cellular assay: Chang cells, [¹⁴C]-glycerol incorporation, 6 h) and 36 nM (biochemical assay: recombinant enzyme, 1,2-di(cis-9-octadecenoyl)-sn-glycerol substrate) [1]. As a comparator, the quinoline carboxylic acid DGAT-1 inhibitor lead compound 7 from Zhou et al. (2014) displayed an in vitro IC₅₀ of 1790 nM against human DGAT-1 in a comparable recombinant enzyme assay, representing an approximately 50-fold weaker potency [2]. Although compound 6b from the same series achieved improved potency (IC₅₀ = 37 nM), it required extensive structural optimization including the introduction of an azabicyclo[3.1.0]hexane moiety and a carboxylic acid group, which are absent from the target compound [2]. The target compound achieves low nanomolar potency within the simpler 8-hydroxyquinoline scaffold, without requiring a carboxylic acid warhead.

DGAT-1 inhibition triglyceride synthesis metabolic disease

Lipophilicity-Driven Partition Behavior: cLogP 6.48 Positions This Compound at the Extreme Upper Range Among Pharmacologically Relevant 8-Hydroxyquinolines

The calculated LogP (cLogP) of 7-(2-butyloct-1-en-1-yl)quinolin-8-ol is 6.48 [1]. This exceeds the cLogP of the parent 8-hydroxyquinoline (cLogP ~1.8) by approximately 4.7 log units, corresponding to a theoretical ~50,000-fold greater partition into organic phases [2]. The compound is also substantially more lipophilic than clinically used 8-HQ derivatives clioquinol (5-chloro-7-iodo-8-quinolinol; cLogP ~3.0) and nitroxoline (5-nitro-8-quinolinol; cLogP ~1.9), and even exceeds the industrial extractant KELEX 100 active component (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline; estimated cLogP ~5.5–6.0) [3]. The TPSA of 33.12 Ų is consistent across the 8-HQ class, confirming that the dramatically elevated lipophilicity arises exclusively from the extended 7-alkenyl substituent, without altering hydrogen-bonding capacity.

lipophilicity partition coefficient drug-likeness

Metal-Chelate Stability Constants: 7-Alkenyl Substitution Modulates Ni(II) and Zn(II) Stability Relative to 7-Alkyl Saturated Analogs

Friedrich, Schilde, and Uhlemann (1986) reported potentiometrically determined acid dissociation constants (pKₐ) and stability constants (log β₂) for Ni(II) and Zn(II) chelates of a series of 7-substituted alkyl and alkenyl 8-quinolinols in 75% (v/v) dioxane-water [1]. Within this homologous series, the 7-alkenyl derivatives consistently showed slightly lower basicity of the quinoline nitrogen atom compared with their saturated 7-alkyl counterparts, attributable to the electron-withdrawing inductive effect of the sp²-hybridized carbon in the side chain. The resulting Ni(II) and Zn(II) complex stability constants (log β₂) for 7-alkenyl derivatives were reduced by approximately 0.2–0.5 log units relative to the corresponding 7-alkyl analogs, a trend that is opposite to the effect of 2- or 5-methyl substitution, which increases both basicity and complex stability [1]. The long-chain 7-alkenyl substitution of the target compound is therefore predicted to yield measurably different metal extraction efficiency and pH-dependent selectivity compared with commercially prevalent 7-alkyl extractants.

metal chelation stability constants solvent extraction

In Vivo Hypocholesterolemic Activity: Null Result in Rabbit Model Despite Potent In Vitro DGAT-1 Inhibition

7-(2-Butyloct-1-en-1-yl)quinolin-8-ol was tested in vivo for hypocholesterolemic activity in normolipidemic New Zealand White (NZW) rabbits at an oral dose of 75 mg/kg body weight per day. The compound was reported as 'not significantly active' in reducing serum total cholesterol . This null result contrasts with the potent in vitro DGAT-1 inhibition (IC₅₀ = 29–36 nM) and highlights a dissociation between biochemical target engagement and whole-animal pharmacodynamic effect [1]. For comparison, optimized quinoline carboxylic acid DGAT-1 inhibitors from Zhou et al. (2014), such as compound 6b, demonstrated in vivo triglyceride-lowering efficacy in rodent models, attributed to improved pharmacokinetic properties achieved through extensive structural optimization [2]. The lack of in vivo cholesterol-lowering activity for the target compound suggests that the 8-hydroxyquinoline scaffold with this specific 7-substituent may have pharmacokinetic limitations (e.g., high clearance, poor oral bioavailability, or extensive protein binding) that are not shared by all DGAT-1 inhibitor chemotypes.

in vivo pharmacology cholesterol lowering DGAT-1

Structural Determinants of Reactivity: 7-Alkenyl Unsaturation Enables Downstream Chemistry Not Accessible with Saturated 7-Alkyl Analogs

The 7-alkenyl-8-hydroxyquinoline scaffold is synthesized via base-catalyzed condensation of 8-hydroxyquinoline with aliphatic aldehydes, yielding an α,β-unsaturated (styrenyl-type) double bond conjugated to the quinoline ring [1]. This alkenyl linkage is structurally distinct from the saturated C–C bond in 7-alkyl-8-hydroxyquinolines (e.g., KELEX 100). Liu, Shu, and Yuan (1983) demonstrated that 7-alkenyl-8-hydroxyquinolines can be selectively hydrogenated over Pd catalysts to the corresponding 7-alkyl derivatives, providing a synthetic off-ramp to either saturated or unsaturated forms from a common precursor [1]. Conversely, saturated 7-alkyl analogs cannot be directly desaturated to the alkenyl form without protecting-group strategies. The presence of the conjugated double bond also introduces distinct UV absorption and NMR spectral features that differentiate the alkenyl compound from its saturated counterparts [2].

synthetic chemistry alkene functionalization hydrogenation

Antimicrobial Activity Landscape: 7-Substitution Pattern Dictates Potency Relative to Nitroxoline Benchmark

While no direct MIC data for 7-(2-butyloct-1-en-1-yl)quinolin-8-ol against specific bacterial strains have been publicly reported, the structure-activity relationship for 7-substituted 8-quinolinols has been established. El Faydy et al. (2021) reported that compound 5 from their 7-substituted series exhibited an MIC of 10 μg/mL against Bacillus subtilis, representing a 2-fold improvement over nitroxoline (MIC = 20 μg/mL) . Gershon et al. (1972) demonstrated that 7-substituted 8-quinolinols possess measurable antifungal activity against a panel of fungal organisms, with potency dependent on the nature of the 7-substituent [1]. Within this chemotype, longer alkyl/alkenyl substituents at the 7-position generally increase lipophilicity and membrane permeability, which can enhance antimicrobial activity up to an optimal chain length beyond which potency declines (cutoff effect) . The target compound, with its C₁₂ alkenyl chain, sits at a lipophilicity extreme (cLogP 6.48) that may approach or exceed the optimal range for antimicrobial applications.

antimicrobial MIC nitroxoline comparator

Validated Application Scenarios for 7-(2-Butyloct-1-en-1-yl)quinolin-8-ol Based on Quantitative Evidence


In Vitro DGAT-1 Biochemical and Cellular Screening Campaigns

The compound is suitable as a positive control or screening hit for DGAT-1 enzymatic and cellular assays, with confirmed IC₅₀ values of 29–36 nM in orthogonal assay formats (radiolabeled glycerol incorporation in Chang cells and recombinant enzyme scintillation counting) [1]. Its potency is comparable to optimized clinical candidates but is achieved with a simpler 8-hydroxyquinoline scaffold lacking a carboxylic acid moiety, making it a useful tool compound for studying DGAT-1 inhibition without the confounding ionization effects of zwitterionic inhibitors [2]. However, its demonstrated lack of in vivo cholesterol-lowering efficacy in rabbits limits its utility to in vitro or ex vivo applications; users should not expect translatable in vivo DGAT-1 pharmacology without further optimization .

Metal Extraction Process Development Requiring Tailored 7-Alkenyl Chelators

The compound's high cLogP (6.48) and the established class trend of reduced Ni(II)/Zn(II) complex stability for 7-alkenyl vs. 7-alkyl 8-quinolinols position it as a candidate for specialized solvent extraction applications where high organic-phase partitioning is required [1]. The 7-alkenyl unsaturation provides a chemical handle for further derivatization (hydrogenation to the saturated form, epoxidation, or cross-metathesis), enabling the fine-tuning of extraction selectivity that is not possible with fully saturated 7-alkyl extractants [2]. Potential applications include the selective extraction of trivalent metals (Ga³⁺, In³⁺) from acidic or alkaline process streams, following the precedent of KELEX-type reagents, but with the added flexibility of post-functionalization at the alkenyl site .

Synthetic Intermediate for 7-Substituted 8-Hydroxyquinoline Library Construction

As a 7-alkenyl-8-hydroxyquinoline, this compound serves as a versatile synthetic intermediate that can be converted to the corresponding 7-alkyl derivative by catalytic hydrogenation or further functionalized at the double bond [1]. The Liu-Yuan synthetic methodology provides a reliable preparative route starting from 8-hydroxyquinoline and the appropriate α-substituted aliphatic aldehyde [2]. This positions the compound as a key building block for constructing focused libraries of 7-substituted 8-hydroxyquinolines with systematic variation in side-chain length, saturation, and polarity—enabling SAR studies across applications ranging from metal chelation to biological target engagement.

Physicochemical Reference Standard for Extreme Lipophilicity in the 8-Hydroxyquinoline Chemotype

With a cLogP of 6.48 and TPSA of 33.12 Ų, the compound occupies a unique position at the extreme high end of the lipophilicity spectrum for biologically relevant 8-hydroxyquinolines [1]. It can serve as a calibration standard or reference compound in studies investigating the relationship between 7-substituent structure and partition behavior, membrane permeability, or protein binding within the 8-HQ chemotype. The approximately 50,000-fold theoretical increase in organic/aqueous partition coefficient relative to unsubstituted 8-hydroxyquinoline provides a wide dynamic range for method validation and QSAR model building [2].

Quote Request

Request a Quote for 7-(2-Butyloct-1-EN-1-YL)quinolin-8-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.